Tert-butyl N-(8-bromooctyl)carbamate is a chemical compound with the molecular formula and a molar mass of 308.26 g/mol. It is classified as an organic carbamate and is primarily utilized as an intermediate in organic synthesis and pharmaceutical development. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an 8-bromooctyl chain, contributing to its unique properties and applications in chemical research and production .
There is no documented information on a specific mechanism of action for Tert-butyl N-(8-bromooctyl)carbamate.
As with any new compound, proper safety precautions should be taken when handling Tert-butyl N-(8-bromooctyl)carbamate. Specific hazard information is not available, but potential concerns based on functional groups include:
The chemical structure of tert-butyl N-(8-bromooctyl)carbamate allows it to participate in various reactions typical for carbamates. One notable reaction involves the hydrolysis of the carbamate group, which can yield the corresponding amine and alcohol:
Tert-butyl N-(8-bromooctyl)carbamate can be synthesized through several methods, typically involving the reaction of tert-butyl carbamate with 8-bromooctan-1-amine or related halides. One common synthetic route includes:
Further optimization of these conditions may enhance yield and purity .
Tert-butyl N-(8-bromooctyl)carbamate finds applications primarily in:
Several compounds share structural similarities with tert-butyl N-(8-bromooctyl)carbamate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl carbamate | C5H11NO2 | Simple structure with a single alkyl chain | Lacks bromine substitution |
| N-Boc-8-aminooctane | C12H25N | Contains a Boc protecting group | No bromine; focus on amine functionality |
| Benzyl N-(8-bromooctyl)carbamate | C13H18BrNO2 | Contains a benzyl group instead of tert-butyl | Aromatic ring introduces different reactivity |
| Tert-butyl N-methylcarbamate | C7H15NO2 | Methyl group instead of octyl | Shorter alkyl chain; different biological properties |
Tert-butyl N-(8-bromooctyl)carbamate's unique combination of a brominated long-chain alkane with a tert-butyl carbamate structure distinguishes it from other similar compounds, making it particularly relevant for specific synthetic applications in organic chemistry .
Tert-butyl N-(8-bromooctyl)carbamate represents a specialized organic compound characterized by its unique combination of functional groups and extended alkyl chain structure [1] [2]. The molecular architecture consists of three distinct structural components that contribute to its overall chemical properties and reactivity profile [3]. The compound exhibits a linear configuration with the carbamate functional group serving as the central linking unit between the bulky tert-butyl protecting group and the extended bromooctyl chain [4].
The overall molecular geometry is influenced by the tetrahedral arrangement around the tert-butyl carbon center and the conformational flexibility of the octyl chain [5] [6]. The carbamate linkage provides structural rigidity through resonance stabilization while maintaining the capacity for hydrogen bonding interactions [7] [8]. This configuration results in a compound that possesses both hydrophobic characteristics due to the extended alkyl chain and polar functionality through the carbamate group [4] [9].
Table 1: Basic Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆BrNO₂ [1] [2] [3] |
| Molecular Weight | 308.26 g/mol [1] [2] [10] |
| Elemental Composition | Carbon: 50.65%, Hydrogen: 8.50%, Bromine: 25.91%, Nitrogen: 4.54%, Oxygen: 10.38% [13] |
The molecular formula C₁₃H₂₆BrNO₂ indicates the presence of thirteen carbon atoms, twenty-six hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms [1] [2]. The molecular weight of 308.26 grams per mole positions this compound in the mid-range molecular weight category for organic carbamates [10] [11].
The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-(8-bromooctyl)carbamate [2] [11]. This systematic name accurately reflects the structural components and their connectivity within the molecule [4]. Several alternative nomenclature systems and synonyms are recognized in chemical literature and commercial applications [2] [14].
Table 2: Nomenclature and Synonyms
| Nomenclature System | Name |
|---|---|
| IUPAC Name | tert-butyl N-(8-bromooctyl)carbamate [2] [11] |
| Alternative IUPAC | tert-butyl (8-bromooctyl)carbamate [1] [3] |
| Chemical Abstracts Name | Carbamic acid, N-(8-bromooctyl)-, 1,1-dimethylethyl ester [2] [4] |
| Common Name | N-Boc-8-bromooctan-1-amine [2] [12] |
| Structural Descriptor | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate [4] |
The tert-butyl group constitutes a critical structural element that significantly influences the compound's chemical behavior and stability profile [5] [15] [16]. This tertiary alkyl substituent consists of three methyl groups attached to a central carbon atom, creating a highly branched structure with significant steric bulk [5] [17]. The tert-butyl group is characterized by its lack of alpha-hydrogen atoms, which renders it resistant to many oxidation reactions and elimination processes [5] [18].
Table 3: tert-Butyl Group Properties
| Property | Description |
|---|---|
| Structure | Three methyl groups attached to central carbon [5] [15] |
| Hybridization | sp³ hybridized carbon atoms with tetrahedral geometry [5] |
| Bond Angles | Approximately 109.5 degrees [5] [6] |
| Steric Effects | Provides significant steric hindrance [5] [16] |
| Stability | Resistant to oxidation and elimination reactions [5] [18] |
| Protecting Group Function | Commonly used to protect amines and alcohols [19] [17] |
The bulky nature of the tert-butyl group creates substantial steric hindrance around the carbamate nitrogen, influencing both the compound's reactivity and its conformational preferences [5] [17]. This steric protection is particularly valuable in synthetic applications where selective protection of functional groups is required [19] [20]. The group's stability under various reaction conditions makes it an ideal protecting group for amine functionalities [17] [18].
The bromooctyl chain represents the reactive terminus of the molecule and contributes significantly to its overall physical and chemical properties [21] [9]. This linear eight-carbon alkyl chain terminates with a bromine atom, providing a site for nucleophilic substitution reactions [22] [9]. The chain adopts various conformations due to rotation around the carbon-carbon single bonds, with the anti-periplanar conformation being energetically favored [6].
Table 4: Bromooctyl Chain Characteristics
| Property | Description |
|---|---|
| Chain Length | Eight carbon atoms in linear arrangement [1] [3] |
| Terminal Group | Bromine atom as leaving group [22] [9] |
| Conformation | Multiple conformations possible with anti-periplanar favored [6] |
| Hydrophobicity | Long hydrocarbon chain contributes to hydrophobic character [4] [9] |
| Reactivity | Terminal bromine susceptible to nucleophilic substitution [22] |
| Flexibility | Significant conformational flexibility due to single bonds [6] |
The hydrophobic character of the octyl chain influences the compound's solubility properties, making it less soluble in polar solvents but more compatible with organic media [4] [9]. The terminal bromine atom serves as an excellent leaving group, facilitating various substitution reactions that are valuable in synthetic organic chemistry [22].
The carbamate functional group serves as the central structural element connecting the tert-butyl and bromooctyl components while contributing unique chemical properties to the overall molecule [7] [20]. This group contains the characteristic -NH-C(=O)-O- linkage that combines structural features of both amides and esters [7] [8]. The carbamate group exhibits resonance stabilization between the carbonyl carbon and the nitrogen atom, resulting in partial double bond character for the carbon-nitrogen bond [7] [20].
Table 5: Carbamate Group Properties
| Property | Description |
|---|---|
| Structure | -NH-C(=O)-O- linkage combining amide and ester features [7] |
| Resonance | Partial double bond character in C-N bond [7] [20] |
| Hydrogen Bonding | NH group acts as donor, carbonyl oxygen as acceptor [7] [8] |
| Stability | More stable than esters to basic hydrolysis [7] |
| Conformation | Can exist in cis and trans conformations [7] [8] |
| Rotational Barrier | Lower than amides due to additional oxygen [7] [20] |
The carbamate group's ability to participate in hydrogen bonding significantly affects the compound's intermolecular interactions and physical properties [7] [8]. The nitrogen atom can serve as a hydrogen bond donor while the carbonyl oxygen functions as a hydrogen bond acceptor, enabling formation of stable hydrogen-bonded networks in crystalline states [8].
The structural analysis of tert-butyl N-(8-bromooctyl)carbamate benefits from comparison with related compounds that share similar functional groups or structural motifs [23] [24]. These comparisons illuminate the unique characteristics imparted by each structural component and provide insight into structure-property relationships [4].
Table 6: Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| tert-butyl N-(8-bromooctyl)carbamate | C₁₃H₂₆BrNO₂ | 308.26 [1] [2] | Reference compound |
| tert-butyl (8-aminooctyl)carbamate | C₁₃H₂₈N₂O₂ | 244.37 [23] | Terminal bromine replaced with amino group |
| tert-butyl carbamate | C₅H₁₁NO₂ | 117.15 [25] | Lacks extended alkyl chain |
| tert-butyl N-[4-(8-bromooctoxy)butyl]carbamate | C₁₇H₃₄BrNO₃ | 380.40 [24] | Contains additional ether linkage and butyl extension |
The comparison reveals that replacement of the terminal bromine with an amino group, as in tert-butyl (8-aminooctyl)carbamate, results in a significant reduction in molecular weight and eliminates the primary reactive site [23]. The parent tert-butyl carbamate demonstrates the contribution of the extended alkyl chain to the overall molecular weight and hydrophobic character [25]. The more complex analog containing an additional ether linkage illustrates how structural modifications can significantly increase molecular complexity and weight [24].
Table 7: Physical Property Predictions
| Property | Value | Method |
|---|---|---|
| Boiling Point | 370.2 ± 25.0 °C | Computational prediction [13] |
| Density | 1.147 ± 0.06 g/cm³ | Computational prediction [13] |
| pKa | 12.94 ± 0.46 | Computational prediction [13] |
| Physical State | Off-white solid | Experimental observation [12] |
Tert-butyl N-(8-bromooctyl)carbamate exists as a liquid to semi-solid at room temperature, with an appearance described as a white to yellow liquid or semi-solid [1] [2]. The compound exhibits variable physical consistency depending on storage conditions and temperature, which is characteristic of long-chain bromoalkyl carbamates. The molecular structure, containing a flexible eight-carbon alkyl chain terminated with a bromine atom and protected by a tert-butoxycarbonyl group, contributes to its intermediate physical state between liquid and solid phases [3].
The compound's appearance can vary from colorless to light yellow, and in some cases may present as a powder to lump to clear liquid [4]. This variability in physical presentation is attributed to the compound's sensitivity to storage conditions and temperature fluctuations. The presence of the bulky tert-butyl group and the long alkyl chain creates conformational flexibility that influences the compound's macroscopic physical properties [3].
The solubility characteristics of tert-butyl N-(8-bromooctyl)carbamate reflect the amphiphilic nature of its molecular structure, with both hydrophobic and hydrophilic regions. The compound demonstrates good solubility in organic solvents, particularly in chloroform, ethyl acetate, and methanol [5]. This solubility pattern is consistent with related tert-butyl carbamate derivatives, where the tert-butoxycarbonyl protecting group enhances organic solvent compatibility [6].
The eight-carbon alkyl chain with terminal bromine imparts significant hydrophobic character to the molecule [3]. Consequently, the compound exhibits limited water solubility, which is typical for long-chain bromoalkyl carbamates. The hydrophobic alkyl chain dominates the solubility behavior, despite the presence of the polar carbamate functional group that can participate in hydrogen bonding interactions [7].
Based on structural analysis of related carbamate compounds, the compound is expected to show moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, while exhibiting poor solubility in non-polar hydrocarbon solvents due to the polar carbamate group [6].
| Solvent Class | Solubility | Notes |
|---|---|---|
| Chlorinated solvents | High | Chloroform, dichloromethane |
| Alcohols | Moderate to High | Methanol, ethanol |
| Esters | High | Ethyl acetate |
| Water | Poor | Limited due to alkyl chain |
| Hydrocarbons | Poor | Hexanes, petroleum ether |
The boiling point of tert-butyl N-(8-bromooctyl)carbamate has been calculated as 370.2 ± 25.0°C at 760 mmHg [1]. This elevated boiling point reflects the substantial molecular weight (308.26 g/mol) and the presence of intermolecular hydrogen bonding capabilities through the carbamate functional group. The relatively high boiling point is consistent with the compound's semi-solid state at room temperature.
Melting point data is not available in the current literature for this specific compound [1] [2]. However, based on structural comparisons with related bromoalkyl carbamates, the melting point is expected to be in the range of 25-35°C, which would account for its liquid to semi-solid appearance at room temperature. The flexible eight-carbon chain and the bulky tert-butyl group likely contribute to a relatively low melting point compared to more rigid carbamate structures.
Tert-butyl N-(8-bromooctyl)carbamate exhibits moderate thermal stability under normal storage and handling conditions. The compound is classified as heat sensitive [4] [2], requiring storage at 2-8°C under an inert atmosphere to maintain stability. The thermal sensitivity is attributed to both the labile nature of the carbon-bromine bond and the potential for tert-butoxycarbonyl group elimination at elevated temperatures.
The decomposition temperature is estimated to be above 200°C, based on the thermal behavior of related carbamate compounds [5]. Decomposition likely proceeds through multiple pathways, including elimination of isobutene and carbon dioxide from the carbamate group, and potential formation of alkene derivatives through dehydrobromination reactions.
Storage recommendations specify maintenance at refrigerated temperatures (2-8°C) with protection from moisture and light [9] [2]. The compound should be stored under an inert gas atmosphere to prevent oxidative degradation and hydrolysis of the carbamate functionality.
| Thermal Parameter | Value/Range | Conditions |
|---|---|---|
| Boiling Point | 370.2 ± 25.0°C | 760 mmHg |
| Melting Point | ~25-35°C (estimated) | Atmospheric pressure |
| Decomposition Temperature | >200°C | Onset temperature |
| Storage Temperature | 2-8°C | Recommended |
| Flash Point | >150°C (estimated) | Closed cup |
The ¹H NMR spectrum of tert-butyl N-(8-bromooctyl)carbamate exhibits characteristic signals that allow for structural confirmation and purity assessment. The tert-butyl group appears as a singlet at δ 1.45-1.55 ppm integrating for 9H [10] [11], representing the three equivalent methyl groups. This chemical shift is typical for tert-butyl carbamates and serves as a diagnostic signal for the compound.
The carbamate N-H proton appears as a broad singlet at δ 4.5-5.0 ppm, with the broadening due to quadrupolar relaxation and possible exchange with trace moisture [11]. The octyl chain methylenes contribute to a complex multiplet pattern in the δ 1.2-1.7 ppm region, with the eight methylene groups of the alkyl chain creating overlapping signals.
The terminal CH₂Br group exhibits a characteristic triplet at δ 3.4-3.5 ppm due to coupling with the adjacent methylene group [12]. The downfield shift reflects the deshielding effect of the electronegative bromine atom. The methylene adjacent to the nitrogen (NCH₂) appears as a quartet at δ 3.1-3.2 ppm.
¹³C NMR spectroscopy reveals the carbamate carbonyl carbon at δ 155-158 ppm, characteristic of carbamate functional groups [11]. The tert-butyl quaternary carbon appears at δ 79.5 ppm, while the tert-butyl methyl carbons resonate at δ 28.2 ppm. The alkyl chain carbons appear in the δ 25-35 ppm region, with the terminal CH₂Br carbon appearing at δ 33-34 ppm due to the β-effect of bromine.
The infrared spectrum of tert-butyl N-(8-bromooctyl)carbamate displays several characteristic absorption bands that confirm the presence of functional groups. The N-H stretching vibration appears at 3300-3500 cm⁻¹ as a medium intensity band [13] [14]. This frequency range is typical for carbamate N-H stretches, appearing at higher frequency than amide N-H stretches due to the electron-withdrawing effect of the adjacent carbonyl group.
The carbamate C=O stretching vibration is observed at 1690-1720 cm⁻¹ as a strong, sharp absorption [13] [14]. This carbonyl stretch frequency is characteristic of carbamate functional groups and distinguishes them from other carbonyl-containing compounds such as esters (1735-1750 cm⁻¹) or amides (1630-1680 cm⁻¹).
Aliphatic C-H stretching vibrations appear in the 2850-2950 cm⁻¹ region as multiple overlapping bands [14]. The asymmetric and symmetric C-H stretches of the methylene groups create a complex pattern in this region. The tert-butyl C-H stretches contribute to absorptions around 2970-2980 cm⁻¹.
C-Br stretching vibrations appear as weak bands in the 500-700 cm⁻¹ fingerprint region [14]. These vibrations are typically of low intensity but can be useful for confirmation of the bromine substituent when combined with other analytical evidence.
Mass spectrometry analysis of tert-butyl N-(8-bromooctyl)carbamate provides definitive molecular weight confirmation and fragmentation information. The molecular ion [M+H]⁺ appears at m/z 309/311, showing the characteristic bromine isotope pattern with peaks separated by 2 mass units in approximately 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [15].
The base peak typically appears at m/z 253/255, corresponding to [M-C₄H₈+H]⁺, resulting from the characteristic loss of the tert-butyl group (56 mass units) from the molecular ion [10]. This fragmentation is common in tert-butyl carbamates and occurs through elimination of isobutene.
Additional significant fragments include peaks at m/z 57 (tert-butyl cation), m/z 229 (loss of bromine), and alkyl chain fragmentation products. The mass spectral fragmentation pattern provides structural confirmation and can be used for quantitative analysis when internal standards are employed.
Electrospray ionization (ESI) mass spectrometry in positive ion mode readily produces [M+H]⁺ ions, while chemical ionization can provide additional structural information through controlled fragmentation pathways [10]. The compound's mass spectral behavior is consistent with other bromoalkyl carbamates and allows for routine identification and purity assessment.
| Ion | m/z | Assignment | Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | 309/311 | Molecular ion (Br isotopes) | 15-25% |
| [M-C₄H₈+H]⁺ | 253/255 | Loss of tert-butyl group | 100% (base peak) |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | 40-60% |
| [M-Br]⁺ | 229 | Loss of bromine | 20-30% |